molecular formula C14H13NO4S B2908440 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866152-21-8

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

Cat. No.: B2908440
CAS No.: 866152-21-8
M. Wt: 291.32
InChI Key: AANPWXROFQHKEK-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a thiophene-based derivative featuring a 4-methyl substitution on the thiophene ring, a carboxylic acid group at position 2, and a 4-methoxybenzoylamino moiety at position 3. This compound belongs to a class of molecules widely explored in medicinal and materials chemistry due to the versatility of the thiophene scaffold and the tunability of its substituents.

The 4-methoxybenzoyl group introduces electron-donating properties, which may influence solubility, reactivity, and intermolecular interactions. The carboxylic acid at position 2 enhances polarity, making the compound amenable to salt formation or further functionalization.

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-8-7-20-12(14(17)18)11(8)15-13(16)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANPWXROFQHKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with acylated amino and carboxylic acid groups are well-documented in the literature.

Structural and Substituent Analysis

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS / Catalog Number Key Features
3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid (Target) 4-Methyl (C4), 4-Methoxybenzoylamino (C3) C14H13NO4S 297.32 Not explicitly listed Electron-donating methoxy group; moderate polarity
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid 3-Phenoxybenzoylamino (C3) C18H13NO4S 339.37 849333-95-5 Bulky phenoxy group; increased lipophilicity
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid 4-Methyl (C4), 2,6-Dichlorobenzoylamino (C3) C13H9Cl2NO3S 330.19 866152-24-1 Electron-withdrawing Cl groups; enhanced stability
2-[(4-tert-Butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid 4-Phenyl (C4), 4-tert-Butylbenzoylamino (C2) C22H23NO3S 379.48 307513-50-4 Steric hindrance from tert-butyl; potential for hydrophobic interactions
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid 4-Fluorophenyl (C5), Tosylamino (C3) C18H14FNO4S2 391.43 Not provided Sulfonyl group introduces strong acidity and hydrogen-bonding capacity

Physicochemical and Electronic Properties

  • Electron-Donating vs. Chlorine substituents (as in 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid) increase molecular weight and may enhance metabolic stability in biological systems .
  • Steric Effects: Bulky groups like tert-butyl (in ) or phenoxy (in ) reduce conformational flexibility, which could impact binding affinity in receptor-ligand interactions.
  • Acid-Base Behavior :

    • The carboxylic acid group (pKa ~2-3) ensures ionization at physiological pH, facilitating solubility and interaction with basic residues in proteins.

Research and Application Insights

  • Synthetic Utility: Compounds like 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid (Catalog No. 168409, ) are often used as intermediates in synthesizing heterocyclic libraries for high-throughput screening.
  • Biological Relevance: Sulfonamide-containing derivatives (e.g., ) are common in antimicrobial and anti-inflammatory agents due to their ability to mimic endogenous substrates.

Biological Activity

3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H13NO4S
  • Molecular Weight : 291.32 g/mol
  • CAS Number : [Not provided in the search results]

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. The primary mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Inhibition of Tubulin Polymerization

Studies have shown that related compounds bind to the colchicine-binding site on tubulin, effectively preventing its polymerization. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Substituents on the Aryl Ring : Variations in substituents at the 4-position of the aryl ring have been shown to enhance or diminish anticancer activity. Compounds with methoxy groups demonstrated improved potency compared to those without .
CompoundSubstituentIC50 (μM)Activity
ATCAA-1None0.124High
ATCAA-2MethoxyLow nMVery High

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound were effective against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range. For example, one derivative exhibited an IC50 of 21 nM against various cancer cell lines .
  • Multidrug Resistance : The ability of these compounds to overcome multidrug resistance (MDR) in cancer cells was also noted, indicating their potential as therapeutic agents in resistant cancer types .
  • In Vivo Studies : Animal models treated with these compounds showed significant tumor reduction without notable neurotoxicity, suggesting a favorable safety profile alongside efficacy .

Q & A

Q. Key Parameters :

  • Temperature control (e.g., 0–5°C during acylation to minimize side reactions).
  • Catalyst selection (e.g., DMAP for enhanced acylation efficiency) .

How can researchers confirm the structural integrity of this compound?

Basic Research Question
Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Verify methoxy (–OCH₃) protons at δ 3.8–4.0 ppm and thiophene ring protons in the δ 6.5–7.5 range.
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~170 ppm and aromatic carbons .
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₄H₁₃NO₄S) .
  • FT-IR : Identify amide N–H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹) .

How can computational methods optimize the synthesis pathway?

Advanced Research Question
Quantum Chemical Calculations :

  • Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., acylation) .
  • Reaction Path Search : Software like GRRM or Gaussian can predict favorable solvent systems (e.g., DMF vs. THF) and catalyst interactions .
    Machine Learning :
  • Train models on existing reaction data to predict optimal molar ratios or reaction times, reducing trial-and-error experimentation .

How should researchers address discrepancies in reported biological activity data?

Advanced Research Question
Stepwise Validation :

  • Replicate Experiments : Ensure consistent purity (e.g., ≥98% via HPLC) and storage conditions (e.g., inert atmosphere to prevent hydrolysis) .
  • Target-Specific Assays : Use orthogonal assays (e.g., enzyme inhibition + cellular viability tests) to confirm mechanism-specific activity .
  • Meta-Analysis : Compare data across studies while controlling for variables like cell line selection or solvent carriers (e.g., DMSO concentration) .

What strategies resolve low yields in the acylation step?

Advanced Research Question
Methodological Adjustments :

  • Solvent Optimization : Switch to polar aprotic solvents (e.g., acetonitrile) to stabilize charged intermediates .
  • Catalyst Screening : Test alternatives to DMAP, such as HOBt, to reduce steric hindrance during benzoylation .
  • Stoichiometric Control : Use a 1.2–1.5 molar excess of 4-methoxybenzoyl chloride to drive the reaction to completion .

How can researchers design derivatives to enhance bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-methoxybenzoyl moiety to modulate electron density and binding affinity .
  • Scaffold Hybridization : Merge the thiophene core with pharmacophores like chromenones (see ) to target multiple pathways .
  • In Silico Docking : Use AutoDock or Schrödinger Suite to predict interactions with target proteins (e.g., kinases or GPCRs) .

What are best practices for characterizing degradation products?

Advanced Research Question
Forced Degradation Studies :

  • Stress Conditions : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic (pH 1–13) environments .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) and quantify stability thresholds .

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